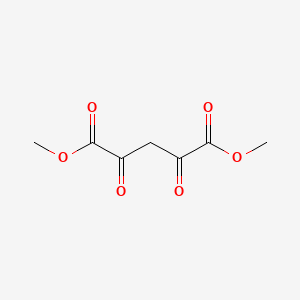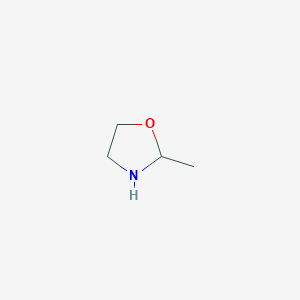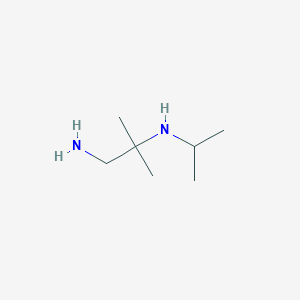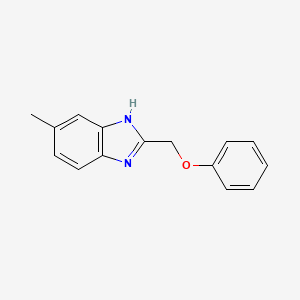![molecular formula C13H21NO3 B3048317 tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate CAS No. 1638771-32-0](/img/structure/B3048317.png)
tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate
Vue d'ensemble
Description
The compound “tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate” is a chemical compound with the molecular formula C13H21NO3 . It contains a total of 38 atoms, including 21 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-8-4-5-9(7-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . . The molecular weight of the compound is 239.31 .Applications De Recherche Scientifique
Isomorphous Crystal Structures of Chlorodiacetylene and Iododiacetylene Derivatives : This study discusses new members of the isostructural family of compounds with a general formula involving tert-butyl carbamate. The research focuses on the crystal structures of these compounds, highlighting the presence of bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, which play a significant role in their molecular assembly (Baillargeon et al., 2017).
Carbocyclic Analogue of a Protected β-d-2-deoxyribosylamine : This research presents a carbocyclic analogue of tert-butyl carbamate, which is an important intermediate for synthesizing 2'-deoxyribonucleotides. The study provides insights into the crystal structure of this compound and its relative substitution pattern (Ober et al., 2004).
Blue Emissive Nanofibers for Volatile Acid Vapors Detection : A study on benzothizole modified carbazole derivatives, including tert-butyl carbamate derivatives, demonstrates their role in forming blue-light emitting xerogel-based films. These films have potential applications as fluorescent sensory materials for detecting acid vapors (Sun et al., 2015).
Diels-Alder Reaction of a 2-Amido Substituted Furan : This study explores the preparation and reaction of tert-butyl carbamate derivatives in the context of Diels-Alder reactions, highlighting their potential in organic synthesis and chemical transformations (Padwa et al., 2003).
Synthesis of tert-Butyl Carbamate with Boc-Involved Neighboring Group Participation : This paper describes a high-yielding preparation of tert-butyl carbamate, focusing on efficient chiral inversion and highlighting its advantages in terms of simplicity, cost, and yield (Li et al., 2015).
Synthetic and Crystallographic Studies of tert-Butyl Carbamate Derivatives : This research investigates the synthesis and crystal structure of tert-butyl carbamate derivatives, providing insights into their molecular conformation, packing, and interactions (Kant et al., 2015).
Interplay of Strong and Weak Hydrogen Bonds in Carbamate Derivatives : This study synthesizes and characterizes two carbamate derivatives, including tert-butyl carbamate, focusing on their hydrogen bonding interactions and molecular assembly (Das et al., 2016).
Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones : This research introduces a photoredox-catalyzed amination process using tert-butyl carbamate derivatives. It provides a new method for constructing a range of 3-aminochromones under mild conditions (Wang et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
tert-butyl N-(8-oxo-3-bicyclo[3.2.1]octanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-8-4-5-9(7-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYGBCMBJPUFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150114 | |
| Record name | Carbamic acid, N-(8-oxobicyclo[3.2.1]oct-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate | |
CAS RN |
1638771-32-0 | |
| Record name | Carbamic acid, N-(8-oxobicyclo[3.2.1]oct-3-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(8-oxobicyclo[3.2.1]oct-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (8-oxobicyclo[3.2.1]octan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



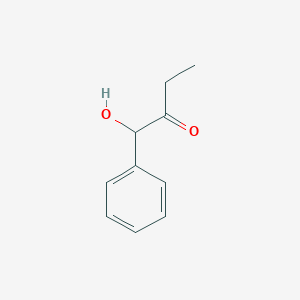
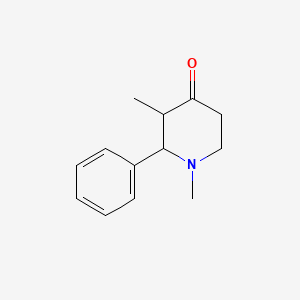
![Thieno[3,2-f]quinoline-2-carboxylic acid](/img/structure/B3048236.png)

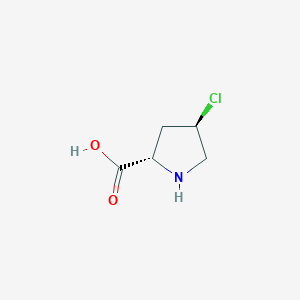
![Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone](/img/structure/B3048243.png)
